molecular formula C10H11NO3 B2861264 3-Cyclobutoxypyridine-2-carboxylic acid CAS No. 1366665-04-4

3-Cyclobutoxypyridine-2-carboxylic acid

Cat. No. B2861264
CAS RN: 1366665-04-4
M. Wt: 193.202
InChI Key: NHYULAJSLCCEKV-UHFFFAOYSA-N
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Description

3-Cyclobutoxypyridine-2-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 . It is a substance that is used in the chemical industry .

Scientific Research Applications

Biological Activity and Complex Formation

The incorporation of carboxylic acid functionalities into 2,2′-bipyridine impacts biological activities such as DNA/protein binding, antioxidant activity, and cytotoxicity. Research involving ruthenium(II) complexes synthesized with bipyridine and bipyridine dicarboxylic acids demonstrated their binding to CT-DNA via groove binding and to bovine serum albumin (BSA) through static quenching mode. These complexes exhibited significant antioxidant properties and cytotoxic specificity towards cancer cells, highlighting the potential for therapeutic applications (Kamatchi et al., 2017).

Photophysics and Proton Transfer

An ab initio study on the excited state proton transfer mediated photophysics of 3-hydroxy-picolinic acid (a closely related compound) revealed the role of the carboxylic group in proton transmission, emphasizing the significance of conical intersections in photophysics. This study underscores the intricate mechanisms governing the excited states of such molecules, offering insights into their photophysical properties (Rode & Sobolewski, 2012).

Synthesis and Medicinal Chemistry

Research into synthesizing 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction highlights the application of 3-Cyclobutoxypyridine-2-carboxylic acid derivatives in medicinal and biological sciences. This approach exemplifies the combinatorial chemistry techniques in developing compounds with potential therapeutic benefits (Marandi, 2018).

Metal Complexes and Insulin-Mimetic Activities

Metal complexes of 3-hydroxypyridine-2-carboxylic acid have been synthesized and characterized, showing insulin-mimetic activity. Such complexes offer a promising avenue for diabetes treatment by mimicking insulin's action, potentially addressing insulin resistance issues (Nakai et al., 2005).

Hydrogen Bonding and Supramolecular Chemistry

Studies on cocrystals involving cyclohexanetricarboxylic acid and bipyridine derivatives demonstrate the importance of acid-pyridine hydrogen bonding in forming neutral and ionic complexes. These findings contribute to the understanding of supramolecular architectures and their potential in designing new materials with tailored properties (Bhogala & Nangia, 2003).

Safety and Hazards

According to the safety data sheet, 3-Cyclobutoxypyridine-2-carboxylic acid should be handled with care. If inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical advice should be sought .

Future Directions

While specific future directions for 3-Cyclobutoxypyridine-2-carboxylic acid are not found in the search results, there are ongoing researches on the catalytic decarboxylative transformations of carboxylic acids and the direct deoxygenative borylation of carboxylic acids , which could potentially open up new possibilities for this compound.

properties

IUPAC Name

3-cyclobutyloxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-8(5-2-6-11-9)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYULAJSLCCEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (358 mg, 3.19 mmol) was suspended in cyclobutanol (0.5 mL), 3-fluoropyridine-2-carboxylic acid (150 mg, 1.06 mmol) was added and the reaction was stirred at 100 C for 18 h. The mixture was evaporated under vacuum to afford the title compound (100% conversion assumed), which was used in the next step without further purification. Method C HPLC-MS: MH+ requires m/z=194. Found: m/z=194, Rt=0.83 min (100%).
Quantity
358 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Yield
100%

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